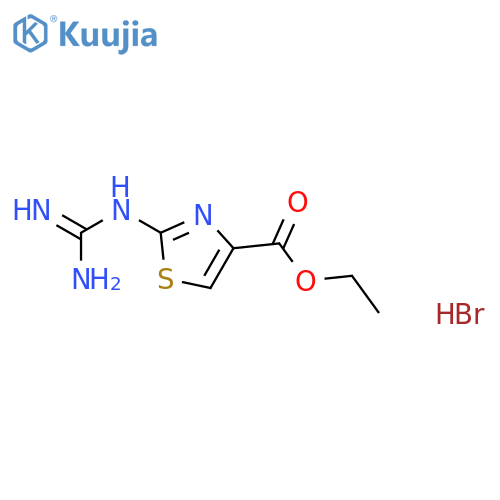Cas no 231621-74-2 (ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide)

231621-74-2 structure
商品名:ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide
CAS番号:231621-74-2
MF:C7H11BrN4O2S
メガワット:295.156838655472
MDL:MFCD18651775
CID:4642329
ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide
- ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide
-
- MDL: MFCD18651775
- インチ: 1S/C7H10N4O2S.BrH/c1-2-13-5(12)4-3-14-7(10-4)11-6(8)9;/h3H,2H2,1H3,(H4,8,9,10,11);1H
- InChIKey: LIBLLNBLKAGOQW-UHFFFAOYSA-N
- ほほえんだ: C(C1=CSC(NC(N)=N)=N1)(=O)OCC.Br
ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E941710-100mg |
Ethyl 2-Carbamimidamido-1,3-Thiazole-4-Carboxylate Hydrobromide |
231621-74-2 | 100mg |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00894992-1g |
Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide |
231621-74-2 | 95% | 1g |
¥399.0 | 2023-03-20 | |
| abcr | AB303449-500 mg |
Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide, 95%; . |
231621-74-2 | 95% | 500mg |
€132.00 | 2023-06-21 | |
| abcr | AB303449-5g |
Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide, 95%; . |
231621-74-2 | 95% | 5g |
€478.80 | 2025-02-17 | |
| A2B Chem LLC | AI78282-5mg |
ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide |
231621-74-2 | >95% | 5mg |
$214.00 | 2024-04-20 | |
| abcr | AB303449-500mg |
Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide, 95%; . |
231621-74-2 | 95% | 500mg |
€132.00 | 2025-02-17 | |
| Ambeed | A944063-5g |
Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide |
231621-74-2 | 95% | 5g |
$166.0 | 2024-07-28 | |
| A2B Chem LLC | AI78282-10g |
ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide |
231621-74-2 | >95% | 10g |
$895.00 | 2024-04-20 | |
| TRC | E941710-50mg |
Ethyl 2-Carbamimidamido-1,3-Thiazole-4-Carboxylate Hydrobromide |
231621-74-2 | 50mg |
$ 65.00 | 2022-06-05 | ||
| abcr | AB303449-10 g |
Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide, 95%; . |
231621-74-2 | 95% | 10g |
€871.50 | 2023-06-21 |
ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide 関連文献
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
231621-74-2 (ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide) 関連製品
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
推奨される供給者
Amadis Chemical Company Limited
(CAS:231621-74-2)ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide

清らかである:99%/99%
はかる:5g/10g
価格 ($):284.0/516.0